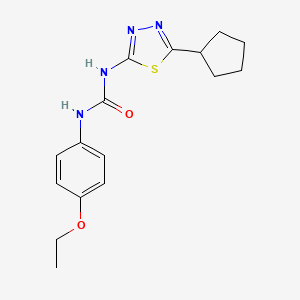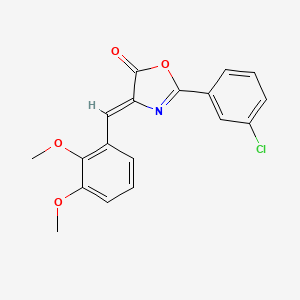
2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CDMBO, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to possess several unique properties that make it an attractive candidate for use in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a key role in the inflammatory response. Additionally, this compound has been found to inhibit the activity of various protein kinases and transcription factors involved in cancer progression, including Akt and NF-κB.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. In addition to its anti-inflammatory and analgesic effects, this compound has been found to possess potent antioxidant activity, which may contribute to its antitumor effects. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its high purity and reliability. The synthesis method for this compound has been optimized to yield high purity and high yields of this compound, making it a reliable source for scientific research purposes. Additionally, this compound has been found to exhibit potent and unique properties that make it an attractive candidate for use in various fields of research. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of research that has shown promise is the development of novel drug delivery systems using this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its use in cancer therapy. Other potential future directions for research on this compound include its use as a fluorescent probe for imaging studies and its use in the development of novel anti-inflammatory and analgesic drugs.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 3-chlorobenzaldehyde and 2,3-dimethoxybenzaldehyde with glycine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid and hydrochloric acid to yield the final product, this compound. This synthesis method has been optimized to yield high purity and high yields of this compound, making it a reliable method for producing this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to possess several unique properties that make it an attractive candidate for use in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anti-inflammatory and analgesic effects. Additionally, this compound has been found to possess potent antitumor activity, making it a potential candidate for use in cancer therapy. Other potential applications of this compound include its use as a fluorescent probe for imaging studies and its use in the development of novel drug delivery systems.
Eigenschaften
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-22-15-8-4-5-11(16(15)23-2)10-14-18(21)24-17(20-14)12-6-3-7-13(19)9-12/h3-10H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJYCYRMAODAAY-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)

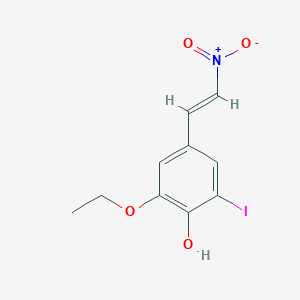
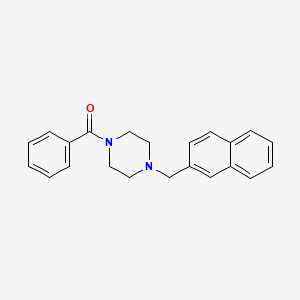
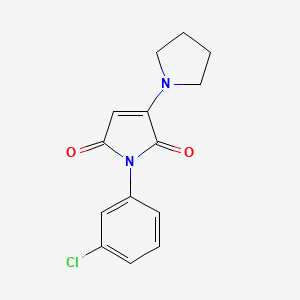
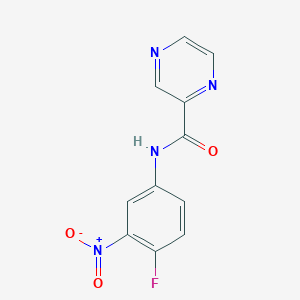
![2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
![4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5766890.png)

![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(4-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B5766913.png)
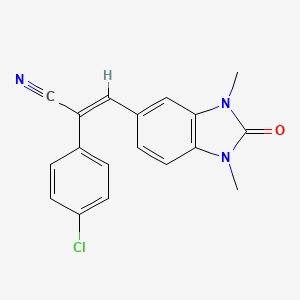
![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)
